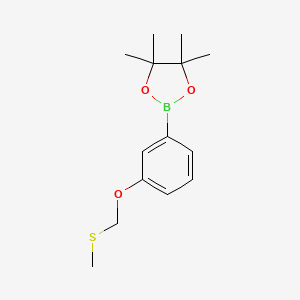
4-Chlorobenzaldehyde-alpha-13C
Overview
Description
4-Chlorobenzaldehyde-alpha-13C is a labeled compound where the carbon atom in the aldehyde group is replaced with the carbon-13 isotope. This compound is a derivative of 4-chlorobenzaldehyde, an organic compound with the chemical formula C7H5ClO. The presence of the carbon-13 isotope makes it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzaldehyde-alpha-13C can be synthesized through the oxidation of 4-chlorobenzyl alcohol-alpha-13C. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale oxidation processes. The starting material, 4-chlorobenzyl alcohol-alpha-13C, is subjected to oxidation using industrial oxidizing agents in reactors designed to handle large volumes. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzaldehyde-alpha-13C undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-chlorobenzoic acid-alpha-13C.
Reduction: It can be reduced to 4-chlorobenzyl alcohol-alpha-13C using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid-alpha-13C.
Reduction: 4-Chlorobenzyl alcohol-alpha-13C.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzaldehyde-alpha-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
NMR Spectroscopy: The carbon-13 isotope provides a distinct signal in NMR spectroscopy, making it useful for studying molecular structures and dynamics.
Isotopic Labeling Studies: It is used in metabolic studies to trace the pathways of carbon atoms in biological systems.
Chemical Synthesis: It serves as a precursor in the synthesis of other labeled compounds for research purposes.
Pharmaceutical Research: It is used in the development of new drugs and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of 4-chlorobenzaldehyde-alpha-13C is primarily related to its role as a labeled compound in research. The carbon-13 isotope allows researchers to track the compound’s behavior in various chemical and biological systems. In NMR spectroscopy, the carbon-13 nucleus interacts with the magnetic field, providing detailed information about the molecular structure and environment.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: The non-labeled version of the compound.
4-Chlorobenzoic Acid-alpha-13C: The oxidized form of 4-chlorobenzaldehyde-alpha-13C.
4-Chlorobenzyl Alcohol-alpha-13C: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable in NMR spectroscopy and isotopic labeling studies. This isotopic labeling provides a distinct advantage in tracing and studying the behavior of the compound in various research applications.
Properties
IUPAC Name |
4-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPYQKSLYISFPO-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13CH]=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584011 | |
| Record name | 4-Chloro(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286013-17-0 | |
| Record name | 4-Chloro(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286013-17-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1612522.png)











![5-Fluorobenzo[d]isoxazole](/img/structure/B1612540.png)

